LogP Increase of +1.30 Units vs. Non-Chlorinated Analog: Lipophilicity Advantage for Membrane Permeation
The chlorine atom at the 3-position of the 2-aminopyridine ring confers a substantial increase in lipophilicity relative to the non-halogenated comparator. The calculated logP for N-(3-chloropyridin-2-yl)pyridine-4-carboxamide is 2.45530, compared to 1.15080 for N-(pyridin-4-yl)pyridine-4-carboxamide (CAS 64479-78-3), a core-matched analog differing only by the absence of the chlorine substituent . This represents a logP increase of +1.3045 units, corresponding to an approximately 20-fold higher octanol-water partition coefficient. The parent isonicotinamide (CAS 1453-82-3) has an even lower logP of 0.88080, underscoring the pronounced lipophilicity enhancement conferred by the 3-chloropyridin-2-yl moiety . Such a logP shift places the compound in an optimal range (logP 2–3) for passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility.
| Evidence Dimension | Octanol-water partition coefficient (logP, calculated) |
|---|---|
| Target Compound Data | logP = 2.45530 |
| Comparator Or Baseline | N-(pyridin-4-yl)pyridine-4-carboxamide (CAS 64479-78-3): logP = 1.15080; Isonicotinamide (CAS 1453-82-3): logP = 0.88080 |
| Quantified Difference | +1.3045 log units vs. N-(pyridin-4-yl) analog; +1.5745 log units vs. isonicotinamide |
| Conditions | Calculated logP values (ALOGPS or similar algorithm) as reported by Chemsrc and Acmechem databases |
Why This Matters
A logP in the 2–3 range is widely considered optimal for drug-like molecules, balancing passive membrane permeability with aqueous solubility; this compound's lipophilicity profile cannot be replicated by its non-halogenated analogs, making it the preferred choice for permeability-dependent assays.
